MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

ADC quantitation DAR determination stable isotope labeling

Choose this deuterated GGFG linker for precise LC-MS/MS quantitation. The +5 Da phenylalanine-d5 mass shift provides a co‑eluting internal standard, correcting matrix effects and enabling accurate DAR determination. Deuteration may also reduce β‑elimination cleavage rates, improving ADC stability.

Molecular Formula C28H36N6O10
Molecular Weight 621.6 g/mol
Cat. No. B12362689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
Molecular FormulaC28H36N6O10
Molecular Weight621.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D
InChIKeySODPQQOBNODMSG-SGOXPGCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5: Deuterated Cathepsin-Cleavable ADC Linker for Precise Quantitation and Pharmacokinetic Optimization


MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a deuterium-labeled analog of the GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker, a cathepsin-cleavable component widely employed in antibody-drug conjugates (ADCs) [1]. With a molecular formula of C28H31D5N6O10 and a molecular weight of 621.65 Da [1], this compound incorporates five deuterium atoms at the phenylalanine ring, shifting its mass by +5.03 Da relative to the unlabeled parent (C28H36N6O10, 616.62 Da) . This isotopic substitution enables its primary applications as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation of ADC linker-payload constructs and as a tool to investigate deuterium-mediated alterations in pharmacokinetic and metabolic profiles [1].

Why Substituting MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 with Unlabeled or Alternative Linkers Compromises Data Integrity and ADC Performance


Simple substitution of this deuterated linker with its unlabeled counterpart or a different peptide sequence introduces significant experimental and developmental risks. The +5 Da mass shift conferred by the five phenylalanine-ring deuteriums is essential for accurate quantitation in LC-MS/MS workflows, as it provides a co-eluting internal standard that corrects for matrix effects and ionization variability [1]. Moreover, class-level evidence indicates that deuterium substitution at the α-carbon of β-elimination-prone linkers can reduce cleavage rates by up to 3-fold via primary deuterium kinetic isotope effects (1°DKIE) [2], a property not shared by non-deuterated analogs. Finally, the GGFG sequence exhibits distinct cathepsin sensitivity profiles compared to the commonly used Val-Cit linker, with differential reliance on cathepsin L versus cathepsin B for payload liberation [3]. Ignoring these quantifiable differences can lead to inaccurate DAR determinations, misinterpreted pharmacokinetic data, and suboptimal ADC stability.

Quantitative Differentiation of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5: Head-to-Head and Cross-Study Comparator Data


Isotopic Mass Shift Enables Precise LC-MS/MS Quantitation as Internal Standard

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 contains five deuterium atoms substituted for hydrogens on the phenylalanine ring, resulting in a molecular weight of 621.65 Da compared to 616.62 Da for the non-deuterated parent [1]. This +5.03 Da mass shift is sufficient to prevent isotopic overlap in mass spectrometry while ensuring near-identical chromatographic retention, enabling the compound to serve as a co-eluting internal standard for accurate quantitation of the unlabeled linker or its ADC conjugates in complex biological matrices [1].

ADC quantitation DAR determination stable isotope labeling

Deuterium Incorporation Potentially Enhances Metabolic Stability via Primary Kinetic Isotope Effect

Class-level evidence from β-elimination linkers demonstrates that substituting hydrogen with deuterium at the α-carbon can reduce the cleavage rate by a factor of up to 3 due to the primary deuterium kinetic isotope effect (1°DKIE) [1]. While direct data for this specific linker are not publicly available, the presence of deuteriums adjacent to a self-immolative spacer suggests a similar potential for attenuated β-elimination kinetics, which may translate to prolonged systemic stability and reduced premature payload release in vivo [2].

pharmacokinetics metabolic stability deuterium isotope effect

GGFG Linker Class Exhibits Cathepsin L-Dominant Cleavage Kinetics, Distinct from Val-Cit Linkers

The GGFG (Gly-Gly-Phe-Gly) peptide sequence—the core of this deuterated linker—demonstrates high sensitivity to cathepsin L, enabling nearly complete release of conjugated payload (e.g., deruxtecan) within 72 hours under enzymatic conditions [1]. In contrast, the widely used Val-Cit linker relies primarily on cathepsin B for lysosomal cleavage [1]. Both linkers undergo cathepsin B cleavage in lysosomes, but the GGFG motif's responsiveness to cathepsin L provides an additional axis of enzymatic activation that may be advantageous in tumors with differential cathepsin expression profiles.

cathepsin selectivity linker cleavage kinetics ADC payload release

Deuteration at Phenylalanine Ring May Alter ADME via Isotope Effects on Peptide Conformation and Metabolism

Deuteration of aromatic residues can subtly alter peptide conformation and metabolic processing. Studies on hydrogen/deuterium exchange mass spectrometry (HDX-MS) have shown that peptide-based payload/linkers retain deuterium in HDX experiments, affecting local stability and potentially influencing enzymatic recognition [1]. While quantitative data for this specific compound are lacking, the substitution of five hydrogens on the phenylalanine ring—a residue critical for cathepsin recognition—may impart a class-level advantage in metabolic stability, as evidenced by improved pharmacokinetic profiles in deuterated small molecules [2].

deuterium isotope effect ADME peptide conformation

Optimal Applications for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 Based on Quantified Differentiation


LC-MS/MS Quantitation of ADC Linker-Payload Conjugates and DAR Determination

Utilize the +5.03 Da mass shift as an internal standard to correct for matrix effects and ionization variability, enabling accurate, site-specific quantitation of drug-to-antibody ratio (DAR) and linker-payload integrity [1]. This is essential for both process development and quality control of ADCs.

Investigation of Deuterium-Mediated Pharmacokinetic Enhancement in Preclinical ADC Candidates

Incorporate this deuterated linker into ADC constructs to assess the impact of deuterium kinetic isotope effects on systemic stability and payload release kinetics. Class-level evidence suggests potential for reduced β-elimination cleavage rates, which may improve the therapeutic index [2][3].

Comparative Cathepsin Selectivity Profiling of Linker Technologies

Employ the GGFG core sequence to evaluate payload release in cathepsin L-dominant tumor models, offering a complementary mechanism to Val-Cit linkers. The near-complete payload liberation within 72 hours under enzymatic conditions provides a benchmark for linker optimization [4].

Metabolic Pathway Elucidation via HDX-MS and Isotopic Tracing

Leverage the phenylalanine ring deuteration as a stable isotopic label for hydrogen/deuterium exchange mass spectrometry studies, allowing detailed mapping of linker metabolism and ADC catabolism without altering the compound's biological function [5].

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